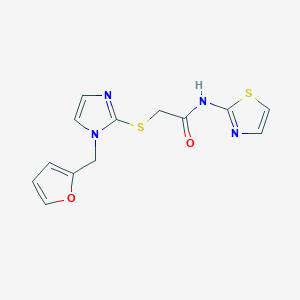

![molecular formula C23H20O3S B3009071 2-[(4-甲氧基苯基)硫代]-1,4-二苯基-1,4-丁二酮 CAS No. 861208-59-5](/img/structure/B3009071.png)

2-[(4-甲氧基苯基)硫代]-1,4-二苯基-1,4-丁二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione is a chemical entity that appears to be designed for biological activity, potentially in the realm of pharmacology or as a reagent in chemical synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their biological activities or chemical reactions, which can be informative for understanding the potential characteristics and applications of 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione.

Synthesis Analysis

The synthesis of related compounds, such as 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, involves the introduction of a sulfanyl group to a phenolic structure, which is a key feature also expected in the synthesis of 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione. The synthesis process likely involves steps that ensure the presence of the sulfanyl group and the stabilization of the molecule through the use of protective groups or controlled reaction conditions .

Molecular Structure Analysis

The molecular structure of 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione would include a sulfanyl group attached to a 4-methoxyphenyl ring, which is a structural motif that can influence the electronic properties of the molecule and potentially its reactivity. The presence of the 1,4-diphenyl-1,4-butanedione moiety suggests a rigid and planar structure that could be important for the molecule's interactions with biological targets or its behavior in chemical reactions .

Chemical Reactions Analysis

While the specific chemical reactions of 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione are not detailed in the provided papers, the reactivity of similar compounds can be indicative. For instance, the compound with a GSH-reactive alpha,beta-unsaturated carbonyl group and a phenolic moiety has shown reactivity with glutathione (GSH) and enzymatic activity with tyrosinase . Additionally, the sulfurization reactions of related phosphine compounds suggest that the sulfanyl group in the compound of interest may also undergo various transformations, potentially leading to the formation of sulfides or other sulfur-containing derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione would likely include a solid state at room temperature, given the presence of aromatic rings and a relatively high molecular weight. The compound's solubility in organic solvents and water would be influenced by the presence of the methoxy and sulfanyl groups. The molecule's stability, melting point, and reactivity would be determined by the specific arrangement of its functional groups and the overall molecular architecture .

科学研究应用

合成与化学反应

1,4-二酮反应

与 2-[(4-甲氧基苯基)硫代]-1,4-二苯基-1,4-丁二酮 结构相似的化合物 1,4-二苯基-1,4-丁二酮在三氯化硼存在下与双(三烷基锡)或双(三苯基锡)硫化物反应,形成噻吩。这表明在合成噻吩衍生物中具有潜在应用 (Freeman、Kim 和 Rodríguez,1992 年)。

与乙酸锰(III)的反应

类似化合物与乙酸锰(III)的反应产生氯化产物和四氯-1,4-丁二酮,表明这种二酮进一步功能化的途径 (Kurosawa 和 Yamaguchi,1981 年)。

芳基酮的 α-氯化

包括与 2-[(4-甲氧基苯基)硫代]-1,4-二苯基-1,4-丁二酮 相似的化合物在内的芳基酮在乙酸锰(III)的作用下进行 α-氯化,生成二氯衍生物。这突出了该化合物在生产氯代有机分子方面的潜力 (Tsuruta、Harada、Nishino 和 Kurosawa,1985 年)。

二噁烷的形成

涉及类似的 1,1-二苯基乙烯与乙酸锰(III)的反应产生环状过氧化物,包括二噁烷。这表明此类化合物在合成环状过氧化物中的潜在用途 (Nishino、Tategami、Yamada、Korp 和 Kurosawa,1991 年)。

有机合成应用

二芳胺的 N-苯基化

该化合物的结构类似物参与与二苯胺的反应,生成 N-苯基化化合物,展示了其在有机合成和官能团转化中的用途 (Haga、Iwaya 和 Kaneko,1984 年)。

有机硼配合物的合成

合成和研究涉及源自类似酮的硫供体配体的有机硼配合物,表现出显着的杀真菌和杀菌特性,表明其在制药和生物化学中的应用 (Singh、Singh 和 Tandon,1990 年)。

在光致发光和材料科学中的潜力

- 用于太阳能电池的铕配合物: 合成与 2-[(4-甲氧基苯基)硫代]-1,4-二苯基-1,4-丁二酮 相关的 β-二酮基铕(III)配合物,证明了此类化合物通过发光下转换提高太阳能电池效率的潜力,表明在材料科学和可再生能源中的应用 (Gavriluta、Fix、Nonat、Slaoui、Guillemoles 和 Charbonnière,2017 年)。

属性

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-1,4-diphenylbutane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O3S/c1-26-19-12-14-20(15-13-19)27-22(23(25)18-10-6-3-7-11-18)16-21(24)17-8-4-2-5-9-17/h2-15,22H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGERDLAADWXOMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

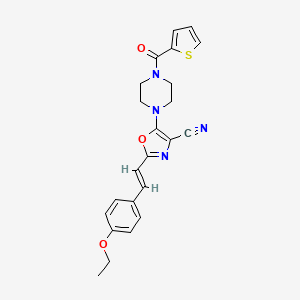

![8-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3008990.png)

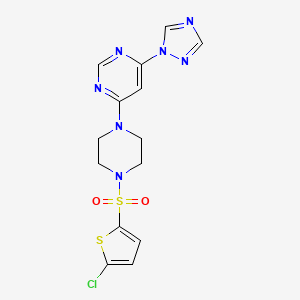

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3008991.png)

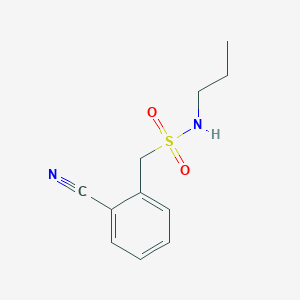

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3008992.png)

![{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B3008997.png)

![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)

![ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B3009000.png)

![Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate](/img/structure/B3009002.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3009004.png)

![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)

![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)